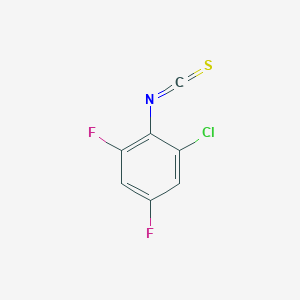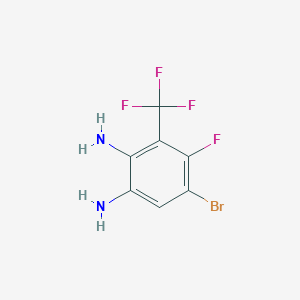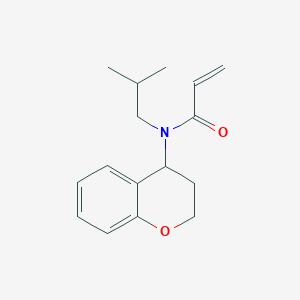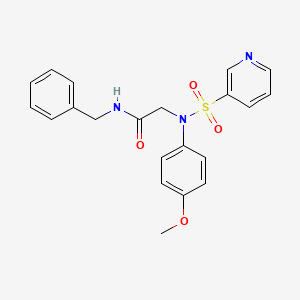
2,4-dichloro-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,4-dichloro-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide” belongs to the class of organic compounds known as benzamides. These are organic compounds containing a carboxamido substituent attached to a benzene ring .
Molecular Structure Analysis
The molecular structure of this compound would include a benzene ring substituted with two chlorine atoms and an amide group. Additionally, it contains a 1,3,4-oxadiazole ring, which is a five-membered aromatic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .Chemical Reactions Analysis
The chemical reactions of this compound would largely depend on the conditions and reagents present. For instance, the amide group could undergo hydrolysis in acidic or basic conditions to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of electronegative atoms like nitrogen, oxygen, and halogens could result in the compound having a significant dipole moment .Scientific Research Applications
Anticancer Potential
Research on derivatives of 1,3,4-oxadiazole, closely related to 2,4-dichloro-N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)benzamide, has highlighted their significance in anticancer studies. For example, compounds synthesized from 1,3,4-oxadiazole derivatives have been evaluated for their in vitro anticancer activities against various cancer cell lines, showing moderate to excellent anticancer activity. Specifically, certain derivatives demonstrated higher anticancer activities than reference drugs against breast, lung, colon, and ovarian cancer cell lines (Ravinaik et al., 2021). Additionally, other studies have synthesized fluorine-containing 1,3,4-oxadiazole derivatives, revealing promising antibacterial activities, hinting at the broad therapeutic potential of such compounds (Holla et al., 2003).
Antibacterial and Antipathogenic Activities
Research on thiourea derivatives, including those with 1,3,4-oxadiazole groups, has shown significant antibacterial and antipathogenic activities. For instance, acylthioureas with various phenyl substituents were tested against bacterial strains, demonstrating potential for development into novel antimicrobial agents with antibiofilm properties (Limban et al., 2011). Similarly, 2,4-dichloro-5-fluorophenyl containing 1,3,4-oxadiazoles have been evaluated for their antibacterial and antifungal activities, with certain compounds showing very good antimicrobial activity (Karthikeyan et al., 2008).
Nematocidal Activity
Novel 1,2,4-oxadiazole derivatives, including a thiadiazole amide moiety, were synthesized and their nematocidal activities evaluated. Some compounds showed promising activity against Bursaphelenchus xylophilus, suggesting potential as lead compounds for nematicide development (Liu et al., 2022).
Antimicrobial Assessment
Thiosemicarbazide derivatives, serving as precursors for synthesizing various heterocyclic compounds, have been assessed for their antimicrobial activities, showcasing the utility of these compounds in developing antimicrobial agents (Elmagd et al., 2017).
Antiplasmodial Activities
N-acylated furazan-3-amine derivatives, including those related to the oxadiazole family, have been tested for their activities against Plasmodium falciparum, revealing significant antiplasmodial activity and highlighting the potential for malaria treatment development (Hermann et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2,4-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2FN3O2/c16-9-3-6-11(12(17)7-9)13(22)19-15-21-20-14(23-15)8-1-4-10(18)5-2-8/h1-7H,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBAJSGFNVAHQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(3,5-dimethylpyrazol-1-yl)-2-methylpropyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2570811.png)

![N-[cyclopentyl(thiophen-2-yl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2570814.png)
![N-(4-ethoxyphenyl)-2-{[6-(hydroxymethyl)-9-methyl-2-(4-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2570816.png)


![tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/no-structure.png)

![8-Methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B2570826.png)
![2-(4-fluorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2570827.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2570830.png)
![4-(1H-imidazol-1-yl)-6-{2-[4-(trifluoromethyl)phenyl]piperidin-1-yl}pyrimidine](/img/structure/B2570833.png)
![N-[2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]ethyl]prop-2-enamide](/img/structure/B2570835.png)